molecular formula C22H32O5 B033009 Resolvin D2 CAS No. 810668-37-2

Resolvin D2

货号 B033009
CAS 编号: 810668-37-2
分子量: 376.5 g/mol
InChI 键: IKFAUGXNBOBQDM-XFMPMKITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Resolvin D2 (RvD2) is a lipid mediator derived from docosahexaenoic acid, playing a crucial role in the resolution of inflammation and immune responses. It was initially identified in resolving exudates and is known for its potent regulatory effects on leukocytes and microbial sepsis control (Spite et al., 2009).

Synthesis Analysis

The synthesis of Resolvin D2 has been achieved through various methods. For instance, the first total synthesis of 7(S),16(R),17(S)-Resolvin D2 was accomplished using a Co-salen hydrolytic kinetic resolution combined with a chiral pool strategy (Rodriguez & Spur, 2004). Additionally, stereocontrolled synthesis methods have been developed for Resolvin D2 and its related compounds, utilizing reactions such as the Wittig reaction, Sharpless epoxidation, and asymmetric transfer hydrogenation (Morita & Kobayashi, 2018).

Molecular Structure Analysis

Resolvin D2’s molecular structure is characterized by multiple hydroxyl groups and a series of double bonds. These structural features are crucial for its biological activity and interaction with cellular receptors. The specific stereoisomers of Resolvin D2, such as 7(S),16(R),17(S)-Resolvin D2, have been synthesized and studied for their bioactivity (Rodriguez & Spur, 2004).

Chemical Reactions and Properties

Resolvin D2 participates in various chemical reactions, especially in the context of its synthesis. Techniques like hydrolytic kinetic resolution, Wittig reactions, and catalytic asymmetric epoxidation are employed to construct its complex molecular architecture. These reactions are pivotal in defining its anti-inflammatory properties (Rodriguez & Spur, 2004).

Physical Properties Analysis

The physical properties of Resolvin D2, such as solubility, melting point, and optical activity, are influenced by its molecular structure. The presence of multiple hydroxyl groups affects its solubility in various solvents, which is crucial for its biological function and delivery.

Chemical Properties Analysis

Resolvin D2's chemical properties, particularly its interactions with biological membranes and receptors, are central to its function in resolving inflammation. Studies have shown that its structural configuration, particularly the position and chirality of hydroxyl groups, affect its biological activity and interactions with cell membranes (Gc et al., 2020).

科学研究应用

1. Neuropathic Pain and Bone Cancer Pain

  • Application Summary: RvD2 has been studied for its potential in reducing chronic neuropathic pain and bone cancer pain. This involves the spinal inhibition of IL-17 secretion, CXCL1 release, and astrocyte activation in mice .
  • Methods of Application: The study involved repetitive injections of RvD2 (intrathecal, 500 ng) in mouse models of chronic pain, including sciatic nerve ligation-caused neuropathic pain and sarcoma-caused bone cancer pain .
  • Results: The treatment with RvD2 reduced the initiation of mechanical allodynia and heat hyperalgesia following sciatic nerve damage and bone cancer. It also suppressed spinal IL-17 overexpression, chemokine CXCL1 release, and astrocyte activation in mice undergoing sciatic nerve trauma and bone cancer .

2. Infectious Peritonitis and Secondary Lung Infection

  • Application Summary: RvD2 has been shown to induce anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection .

1. Neuropathic Pain and Bone Cancer Pain

  • Application Summary: RvD2 has been studied for its potential in reducing chronic neuropathic pain and bone cancer pain. This involves the spinal inhibition of IL-17 secretion, CXCL1 release, and astrocyte activation in mice .
  • Methods of Application: The study involved repetitive injections of RvD2 (intrathecal, 500 ng) in mouse models of chronic pain, including sciatic nerve ligation-caused neuropathic pain and sarcoma-caused bone cancer pain .
  • Results: The treatment with RvD2 reduced the initiation of mechanical allodynia and heat hyperalgesia following sciatic nerve damage and bone cancer. It also suppressed spinal IL-17 overexpression, chemokine CXCL1 release, and astrocyte activation in mice undergoing sciatic nerve trauma and bone cancer .

2. Infectious Peritonitis and Secondary Lung Infection

  • Application Summary: RvD2 has been shown to induce anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection .

4. Postischemic Revascularization

  • Application Summary: RvD2 has been shown to enhance postischemic revascularization while resolving inflammation .
  • Methods of Application: The study used a murine model of hind limb ischemia (HLI), coupled with laser Doppler perfusion imaging, microcomputed tomography, and targeted mass spectrometry .
  • Results: Exogenous RvD2 enhanced perfusion recovery in HLI and microcomputed tomography of limb vasculature revealed greater volume, with evidence of tortuous arterioles indicative of arteriogenesis . Unlike other treatment strategies for therapeutic revascularization that exacerbate inflammation, RvD2 did not increase vascular permeability, but reduced neutrophil accumulation and the plasma levels of tumor necrosis factor-α and granulocyte macrophage colony-stimulating factor .

5. Duchenne Muscular Dystrophy

  • Application Summary: RvD2 has been suggested to have therapeutic potential for Duchenne Muscular Dystrophy (DMD) .
  • Methods of Application: The study involved the use of RvD2 in a mouse model of DMD .
  • Results: The treatment with RvD2 showed promising results in reducing inflammation and improving muscle function in the mouse model of DMD .

6. Inflammatory Resolution

  • Application Summary: RvD2 has been shown to play a role in the inflammatory resolution .
  • Methods of Application: The study involved the use of RvD2 in a model of inflammation .
  • Results: RvD2 was found to downregulate the expression of the toll-like receptor 4 (TLR4)/NF-κB p65 gene by reducing the nuclear translocation of TLR4/NF-κB pathway p65 in microglia, blocking the transmission of the NF-κB signaling pathway .

未来方向

Resolvin D2 has been shown to have potent anti-inflammatory and pro-resolving capabilities . Further study on the effect of Resolvin D2 on neuropathic pain will expand the scope of pain research . It also has potential therapeutic applications in the treatment of hypertensive cardiovascular disease .

属性

IUPAC Name

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFAUGXNBOBQDM-XFMPMKITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347465
Record name (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resolvin D2

CAS RN

810668-37-2
Record name (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resolvin D2
Reactant of Route 2
Resolvin D2
Reactant of Route 3
Resolvin D2
Reactant of Route 4
Resolvin D2
Reactant of Route 5
Resolvin D2
Reactant of Route 6
Resolvin D2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。